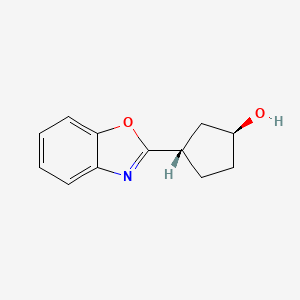
(1S,3S)-3-(1,3-Benzoxazol-2-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol is a chiral compound featuring a cyclopentanol ring substituted with a benzo[d]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol typically involves the following steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment to the Cyclopentanol Ring: The benzo[d]oxazole moiety is then introduced to the cyclopentanol ring via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in the cyclopentanol ring can undergo oxidation to form a ketone.
Reduction: The benzo[d]oxazole moiety can be reduced under specific conditions to yield a dihydrobenzo[d]oxazole derivative.
Substitution: The hydroxyl group can be substituted with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanone.
Reduction: Formation of (1S,3S)-3-(Dihydrobenzo[d]oxazol-2-yl)cyclopentanol.
Substitution: Formation of various ethers or esters depending on the electrophile used.
Scientific Research Applications
(1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes or receptors, potentially inhibiting or activating their function. The cyclopentanol ring may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Benzo[d]thiazole-2-thiol: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzo[d][1,3]dioxole: Contains a dioxole ring instead of a benzo[d]oxazole moiety.
Benzo[d]oxazol-2(3H)-one: A derivative with a carbonyl group at the 2-position.
Uniqueness: (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol is unique due to its specific chiral configuration and the presence of both a benzo[d]oxazole moiety and a cyclopentanol ring. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
175610-82-9 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1S,3S)-3-(1,3-benzoxazol-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H13NO2/c14-9-6-5-8(7-9)12-13-10-3-1-2-4-11(10)15-12/h1-4,8-9,14H,5-7H2/t8-,9-/m0/s1 |
InChI Key |
BWDCTHGTAICVPP-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C2=NC3=CC=CC=C3O2)O |
Canonical SMILES |
C1CC(CC1C2=NC3=CC=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



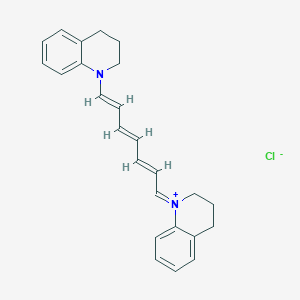
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)
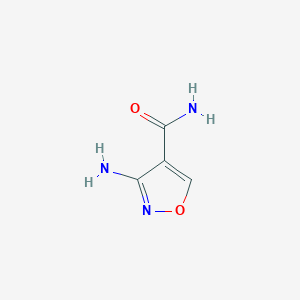
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)

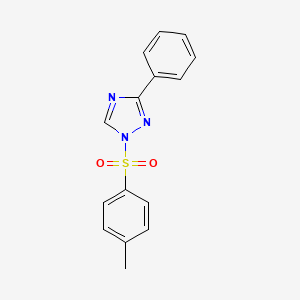
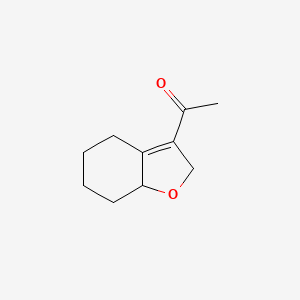
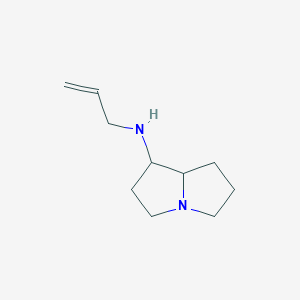



![4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B12885302.png)
